molecular formula C26H31N7O3S2 B1255310 2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B1255310
M. Wt: 553.7 g/mol
InChI Key: UVHQKRMKRABMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a member of quinazolines.

Scientific Research Applications

  • Antimicrobial Activity :

    • Novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, related to the compound , have been synthesized and shown to possess antimicrobial activity (El‐Kazak & Ibrahim, 2013).
    • Other related compounds, specifically 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thiones, have demonstrated significant antibacterial activity against Staphylococcus aureus and exhibited a cytotoxic effect on various cancer cell lines (Bilyi et al., 2015).
  • Synthesis and Characterization :

    • Various methods have been developed for synthesizing related 1,2,4-triazoloquinazolines, emphasizing the importance of structural analysis in understanding their properties (El‐Hiti, 1997).
  • Insecticidal Properties :

    • Some compounds related to the chemical have been assessed for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
  • Pharmacological Investigation :

    • Similar compounds, specifically 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have been studied for their H1-antihistaminic properties in guinea pigs (Alagarsamy et al., 2009).
  • Molecular Docking Studies for Antimicrobial Activity :

    • N-(Phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides, structurally similar to the compound , have been synthesized and tested against various bacterial and fungal strains. Molecular docking studies have been used to predict their mechanism of activity (Antypenko et al., 2017).

Properties

Molecular Formula

C26H31N7O3S2

Molecular Weight

553.7 g/mol

IUPAC Name

2-[[2-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C26H31N7O3S2/c27-38(35,36)20-10-8-19(9-11-20)12-14-28-24(34)18-37-26-29-22-7-3-2-6-21(22)25-30-23(31-33(25)26)13-17-32-15-4-1-5-16-32/h2-3,6-11H,1,4-5,12-18H2,(H,28,34)(H2,27,35,36)

InChI Key

UVHQKRMKRABMMB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

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